5-chloro-3-cyclopropyl-1H-1,2,4-Triazole

Medicinal Chemistry Agrochemical Discovery Physicochemical Properties

5-Chloro-3-cyclopropyl-1H-1,2,4-triazole is a precision building block for agrochemical and pharmaceutical R&D where structural exactness determines project success. The cyclopropyl group is a validated pharmacophore in sterol demethylase inhibitors (DMIs), while the 5-chloro substituent enables further derivatization via cross-coupling. Unlike generic triazole intermediates, this substitution pattern delivers a cLogP of 1.23—ideal for balancing lipophilicity, metabolic stability, and target-binding conformation. Procuring this exact intermediate ensures SAR consistency and avoids irreproducible results from casual structural substitutions.

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
CAS No. 1279219-26-9
Cat. No. B1425012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-cyclopropyl-1H-1,2,4-Triazole
CAS1279219-26-9
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NN2)Cl
InChIInChI=1S/C5H6ClN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9)
InChIKeyVSIVEKRHRRGFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-cyclopropyl-1H-1,2,4-triazole (CAS 1279219-26-9): Technical Baseline for Procurement & Differentiation


5-Chloro-3-cyclopropyl-1H-1,2,4-triazole (CAS 1279219-26-9) is a heterocyclic building block of the 1,2,4-triazole class, featuring a cyclopropyl group at the 3-position and a chlorine atom at the 5-position of the triazole ring . With a molecular formula of C5H6ClN3 and a molecular weight of 143.57 g/mol [1], this compound is primarily employed as a synthetic intermediate in the discovery and development of novel agrochemicals and pharmaceuticals, particularly those targeting fungal pathogens . Its value proposition for procurement lies not in its intrinsic biological activity, but in its role as a uniquely substituted building block that confers specific physicochemical and structural properties to downstream active ingredients.

5-Chloro-3-cyclopropyl-1H-1,2,4-triazole: Why In-Class Analogs Are Not Interchangeable


The utility of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole as a building block is dictated by its unique substitution pattern, which directly influences the lipophilicity, metabolic stability, and target-binding conformation of the resulting final compounds [1]. Generic substitution with other 1,2,4-triazole intermediates (e.g., those lacking the cyclopropyl group or with different halogen substituents) will lead to the synthesis of chemically distinct final products with potentially divergent and unpredictable performance in biological assays . Procurement decisions based on casual structural similarity, rather than precise identity, risk derailing structure-activity relationship (SAR) campaigns and introducing significant variability in downstream applications, particularly in the highly optimized field of triazole fungicide development .

5-Chloro-3-cyclopropyl-1H-1,2,4-triazole: Quantitative Evidence for Scientific Selection & Procurement


Computational Physicochemical Differentiation vs. Non-Chlorinated Analogs

The introduction of a chlorine atom at the 5-position of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole alters key physicochemical properties compared to the non-halogenated analog, 3-cyclopropyl-1H-1,2,4-triazole (CAS 1211390-33-8). Computational data show that the target compound has a higher calculated partition coefficient (cLogP) of 1.23 compared to the non-chlorinated analog (cLogP ~0.6) [1]. This difference is primarily due to the increased lipophilicity conferred by the chlorine substituent.

Medicinal Chemistry Agrochemical Discovery Physicochemical Properties

Purity Advantage for Downstream Synthesis

The purity of a building block is a critical factor in the efficiency and yield of subsequent synthetic steps. Commercially available 5-chloro-3-cyclopropyl-1H-1,2,4-triazole from specialized suppliers is offered at a high purity of 98% , in contrast to the typical 95% purity found for more generic sources or less specialized analogs . This difference is quantifiable and directly impacts the success of multi-step syntheses.

Synthetic Chemistry Process Chemistry Quality Control

Structural Confirmation by High-Resolution Mass Spectrometry

Accurate mass verification is a non-negotiable step in confirming the identity of a chemical intermediate. The monoisotopic mass of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole is calculated at 143.025025 Da . The procurement of this compound from reputable sources ensures that the material's identity can be verified against this exact mass using high-resolution mass spectrometry (HRMS), a capability not guaranteed with all analogs or from all vendors.

Analytical Chemistry Structural Biology Quality Assurance

5-Chloro-3-cyclopropyl-1H-1,2,4-triazole: Recommended Research & Industrial Application Scenarios


Design and Synthesis of Novel Triazole Fungicides Targeting CYP51

This compound serves as a critical starting material for the design and synthesis of novel 1,2,4-triazole fungicides. The cyclopropyl group is a known pharmacophore in sterol demethylase inhibitors (DMIs), and the chlorine atom at the 5-position provides a synthetic handle for further derivatization to modulate the final compound's lipophilicity and binding interactions with fungal CYP51 enzymes. This approach aligns with recent SAR studies demonstrating that cyclopropyl-containing triazoles can exhibit potent anti-Fusarium activity [1].

Medicinal Chemistry Campaigns for Kinase or Protease Inhibitors

The 1,2,4-triazole core is a common heterocycle in medicinal chemistry, and the specific substitution pattern of this building block (chlorine and cyclopropyl) makes it a versatile intermediate for generating diverse libraries of potential drug candidates. The presence of the chlorine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or amine groups, while the cyclopropyl ring can improve metabolic stability or fill a specific hydrophobic pocket in a target protein. The high purity (≥98%) is essential for these advanced synthetic transformations .

Development of Agrochemical Intermediates with Optimized Properties

For agrochemical R&D, this compound is an ideal building block for creating new active ingredients with a defined set of physicochemical properties. Its calculated cLogP of 1.23 indicates a balanced lipophilicity that can be tailored to achieve optimal plant uptake and systemic movement while avoiding excessive soil binding. This makes it a strategic starting point for developing crop protection agents, as its use ensures that the resulting lead compounds are within a desirable property space from the outset of the discovery process .

Structure-Activity Relationship (SAR) Studies on Cyclopropyl Bioisosteres

The cyclopropyl group is a well-known bioisostere for isopropyl, ethyl, or vinyl groups, often imparting enhanced metabolic stability or unique conformational constraints to a molecule. This compound can be used in parallel synthesis to generate matched molecular pairs where the cyclopropyl group is systematically replaced with other moieties, allowing researchers to deconvolute its specific contribution to target potency, selectivity, and ADME properties in a quantitative manner.

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